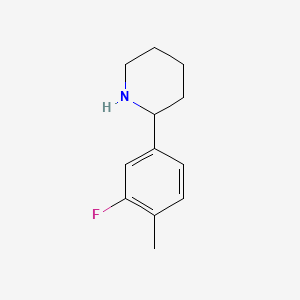

2-(3-Fluoro-4-methylphenyl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-fluoro-4-methylphenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN/c1-9-5-6-10(8-11(9)13)12-4-2-3-7-14-12/h5-6,8,12,14H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNECMRJGTSCKFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2CCCCN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Modification of the Piperidine Ring:

N-Substitution: Introducing substituents on the piperidine (B6355638) nitrogen is a common strategy to modulate potency, selectivity, and pharmacokinetic properties. For example, N-phenylpropyl substitution in some piperidine series has been shown to be more potent than N-methyl substitution. acs.orgnih.gov

Ring Constraining: Introducing conformational constraints, such as incorporating the piperidine into a bicyclic system, can lock the molecule into a more active conformation and improve selectivity.

Modification of the Phenyl Ring Substituents:

Fluorine Scanning: Moving the fluorine atom to other positions on the phenyl ring can help to probe the electronic and steric requirements of the binding site.

Methyl Group Analogs: Replacing the methyl group with other small alkyl groups (e.g., ethyl, isopropyl) or functional groups (e.g., methoxy, trifluoromethyl) can fine-tune hydrophobic interactions and electronic properties.

Stereochemical Control:

Enantiomerically Pure Synthesis: The synthesis of individual (R)- and (S)-enantiomers is crucial to identify the more active stereoisomer and to avoid potential side effects from the less active or inactive enantiomer. Asymmetric synthesis methods are key to achieving this. researchgate.net

Bioisosteric Replacement:

Phenyl Ring Analogs: Replacing the phenyl ring with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene) can lead to improved properties such as solubility and metabolic stability.

The following table outlines some design principles for modifying the 2-(3-fluoro-4-methylphenyl)piperidine scaffold.

| Modification Strategy | Desired Outcome | Example |

| N-Alkylation | Increased potency, altered selectivity | Adding a phenethyl or other alkyl group to the piperidine (B6355638) nitrogen. |

| Positional Isomerism | Optimize binding interactions | Moving the fluorine to the 2- or 4-position of the phenyl ring. |

| Stereoisomer Separation | Increased potency and selectivity | Isolate the (R)- and (S)-enantiomers to test individually. |

| Bioisosteric Replacement | Improved pharmacokinetic properties | Replace the phenyl ring with a pyridyl or thienyl group. |

By applying these design principles, medicinal chemists can systematically explore the chemical space around the this compound scaffold to develop new and improved therapeutic agents.

Structure Activity Relationship Sar Methodologies for Piperidine Scaffolds

Impact of Substitution Patterns on Molecular Recognition and Interaction Profiles

The precise arrangement of substituents on the piperidine (B6355638) and phenyl rings dictates the molecule's three-dimensional shape, electronic distribution, and lipophilicity, all of which are critical for its interaction with biological macromolecules.

The presence of both a fluorine atom and a methyl group on the phenyl ring of 2-(3-Fluoro-4-methylphenyl)piperidine significantly modulates its potential binding affinity for various receptors.

The fluorine atom , positioned at the meta-position of the phenyl ring, exerts a strong electron-withdrawing effect, which can influence the pKa of the piperidine nitrogen. tandfonline.com This modulation of basicity can be a determining factor in the strength of ionic interactions with acidic residues in a receptor's binding pocket. scientificupdate.com Furthermore, fluorine's high electronegativity can lead to favorable electrostatic and dipole interactions. benthamscience.comingentaconnect.com Its small size means it is unlikely to cause significant steric hindrance. benthamscience.comingentaconnect.com The introduction of fluorine can also enhance lipophilicity, potentially strengthening hydrophobic interactions between the drug molecule and the receptor. benthamscience.comresearchgate.net In some cases, ortho-fluoro substitution on the phenyl ring of fentalogs has been shown to increase potency and efficacy at the human mu-opioid receptor, suggesting that the electronic density of the aromatic ring is important for receptor interaction. umich.edu

The methyl group , located at the para-position, is an electron-donating group. Its primary influence on binding affinity is often through steric and hydrophobic effects. The "magic methyl" effect, where the addition of a methyl group can significantly increase potency, is a well-documented phenomenon in medicinal chemistry. nih.gov This can be due to the methyl group filling a specific hydrophobic pocket in the receptor, thereby increasing binding affinity. nih.gov The position of the methyl group is critical; for instance, in a series of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, the presence of the methyl groups increased the potency as opioid receptor antagonists. acs.orgnih.gov

The interplay between the electron-withdrawing fluorine and the electron-donating methyl group in this compound creates a unique electronic and steric profile that will ultimately determine its binding affinity for specific biological targets.

The spatial arrangement of the substituents in this compound is a critical determinant of its biological activity.

Stereochemistry at the C2 position of the piperidine ring is of paramount importance. The this compound molecule is chiral, existing as (R)- and (S)-enantiomers. It is well-established that different enantiomers of a drug can have vastly different pharmacological activities, with one enantiomer often being significantly more potent or having a different pharmacological profile than the other. This is because biological receptors are chiral environments, and the two enantiomers will fit differently into the binding site. The axial or equatorial orientation of the 3-fluoro-4-methylphenyl group will also significantly impact activity. The pseudoallylic strain can favor an axial orientation for a 2-substituent on a piperidine ring, which can provide a unique vector for exploring the binding site of a protein. nih.gov For some 2-substituted piperidines, the cis-diastereomer favors a conformation where a substituent occupies an axial orientation. researchgate.net

The relative orientation of the substituents on the piperidine ring (cis/trans isomerism) is also a key factor. For instance, in a study of 1-(1-phenyl-2-methylcyclohexyl)piperidines, the trans isomer was found to be significantly more potent than the cis isomer.

Correlation Between Structural Features and In Vitro Molecular Activities

The structural features of this compound are expected to correlate with its in vitro activity at various molecular targets.

The presence of the piperidine nucleus itself is a common feature in many biologically active compounds, including those targeting the central nervous system. clinmedkaz.org The 3-fluoro-4-methylphenyl substituent will largely define the molecule's specificity and potency.

Based on the SAR of related compounds, one can hypothesize potential in vitro activities. For example, many phenylpiperidine derivatives exhibit activity at opioid receptors. The substitution pattern on the phenyl ring is a key determinant of whether the compound acts as an agonist or antagonist and its selectivity for different opioid receptor subtypes (μ, δ, κ). In a study of fentanyl analogs, substitutions on the aniline (B41778) ring were shown to significantly affect potency and efficacy at the mu-opioid receptor. umich.edunih.gov

The table below illustrates hypothetical in vitro activities based on the structural features of this compound and data from related compounds.

| Structural Feature | Potential In Vitro Activity | Rationale based on Related Compounds |

| Piperidine Scaffold | CNS activity, potential for broad biological activities | Common motif in CNS-active drugs and other pharmaceuticals. ajchem-a.comclinmedkaz.org |

| 2-Aryl Substitution | Modulation of receptor binding and selectivity | The aryl group can engage in various interactions (hydrophobic, pi-stacking) with receptor binding sites. nih.gov |

| 3-Fluoro Substituent | Enhanced binding affinity, altered pKa | Fluorine can increase lipophilicity and form favorable electrostatic interactions. tandfonline.combenthamscience.comingentaconnect.com |

| 4-Methyl Substituent | Increased potency through hydrophobic interactions | The methyl group can fill hydrophobic pockets in the receptor. nih.govacs.org |

| (R)- or (S)-Stereocenter | Enantioselective receptor binding | Biological receptors are chiral and will interact differently with each enantiomer. |

Design Principles for Enhancing Molecular Properties through Scaffold Modification

The this compound scaffold can be systematically modified to enhance its molecular properties and optimize its activity for a specific target.

In Vitro Metabolism and Biotransformation Pathways

Identification of Metabolic Pathways in Subcellular Fractions (e.g., Microsomes, Cytosol)

No studies were found that identified the metabolic pathways of 2-(3-Fluoro-4-methylphenyl)piperidine in in vitro systems such as human liver microsomes or cytosol.

Information regarding N-dealkylation as a metabolic route for this compound is not available in the reviewed literature. While N-dealkylation is a common pathway for many piperidine-containing pharmaceuticals, specific data for this compound is absent. nih.govsemanticscholar.orgresearchgate.net

There are no published findings detailing hydroxylation reactions occurring on either the piperidine (B6355638) or the fluoro-methylphenyl ring of this compound. nih.govnih.gov

Research describing the potential for piperidine ring opening as a biotransformation mechanism for this specific compound could not be located.

Role of Cytochrome P450 Enzymes (CYPs) in Piperidine Metabolism

While Cytochrome P450 enzymes are critical for the metabolism of many xenobiotics, including piperidine derivatives, their specific role in the biotransformation of this compound has not been documented. nih.govnih.gov

No data is available to confirm or deny the involvement of specific CYP isoforms, such as CYP3A4 or CYP2D6, in the metabolism of this compound. Studies on other piperidine compounds often show involvement of these enzymes, but this cannot be extrapolated. nih.govnih.govnih.gov

Assessment of In Vitro Metabolic Stability

An assessment of the in vitro metabolic stability of this compound in systems like liver microsomes or hepatocytes has not been reported in the available scientific literature. nuvisan.comnih.gov Therefore, parameters such as its half-life (t1/2) and intrinsic clearance (CLint) are unknown.

Advanced Analytical Characterization Methodologies in Chemical Research

Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For a compound like 2-(3-Fluoro-4-methylphenyl)piperidine, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the piperidine (B6355638) ring protons, and the methyl group protons. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are all critical for assignment. For instance, the protons on the piperidine ring would typically appear as a series of multiplets in the upfield region, while the aromatic protons would be found further downfield.

¹³C NMR Spectroscopy probes the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of carbon atoms. The chemical shifts in ¹³C NMR are indicative of the type of carbon (e.g., aliphatic, aromatic, attached to a heteroatom). In the case of this compound, one would expect to see signals corresponding to the carbons of the piperidine ring, the aromatic ring, and the methyl group. The carbon attached to the fluorine atom would exhibit a characteristic coupling (C-F coupling).

¹⁹F NMR Spectroscopy is a highly sensitive technique used specifically for fluorine-containing compounds. It provides information about the chemical environment of the fluorine atom. For this compound, a single signal would be expected in the ¹⁹F NMR spectrum, and its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring. Coupling between the fluorine and nearby protons (H-F coupling) can often be observed in the ¹H NMR spectrum, providing further structural confirmation.

Representative NMR Data for a Substituted Piperidine Analog

The following table presents representative ¹H and ¹³C NMR data for a closely related compound, 3,5-diethyl-2r,6c-di(p-fluorophenyl)piperidin-4-one picrate, which illustrates the types of signals and assignments expected for a fluorinated piperidine derivative. vwr.com

| ¹H NMR | ¹³C NMR | ||

| Assignment | Chemical Shift (δ ppm) | Assignment | Chemical Shift (δ ppm) |

| Aromatic-H | 7.00 - 7.50 (m) | C=O | 208.0 |

| Piperidine H(2), H(6) | 4.00 - 4.20 (d) | Aromatic C-F | 162.0 |

| Piperidine H(3), H(5) | 2.50 - 2.70 (m) | Aromatic C-H | 115.0 - 130.0 |

| -CH₂- (ethyl) | 1.50 - 1.70 (q) | Piperidine C(2), C(6) | 65.0 |

| -CH₃ (ethyl) | 0.80 - 1.00 (t) | Piperidine C(3), C(5) | 50.0 |

Note: This data is for an analogous compound and serves for illustrative purposes. The exact chemical shifts and multiplicities for this compound would differ.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each type of bond vibrates at a characteristic frequency, resulting in a unique spectral fingerprint. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for:

N-H stretch: A moderate absorption in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine of the piperidine ring.

C-H stretches: Absorptions around 2850-3000 cm⁻¹ for the aliphatic C-H bonds of the piperidine and methyl groups, and above 3000 cm⁻¹ for the aromatic C-H bonds.

C=C stretch: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.

C-N stretch: An absorption in the 1020-1250 cm⁻¹ range.

C-F stretch: A strong absorption typically found in the 1000-1400 cm⁻¹ region, which is characteristic of the carbon-fluorine bond.

Representative FTIR Data for Piperidine

The following table shows characteristic FTIR absorption bands for the parent piperidine molecule, which form the core of the target compound's structure.

| Vibrational Mode | Frequency (cm⁻¹) |

| N-H stretch | ~3287 |

| C-H stretch (aliphatic) | ~2935, 2853, 2802 |

| C-H bend | ~1442 |

Data sourced from the NIST Chemistry WebBook for piperidine. google.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy.

For this compound (C₁₂H₁₆FN), the expected exact mass can be calculated. In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be observed. Subsequent fragmentation would likely involve the loss of small neutral molecules or radicals from the piperidine ring or the cleavage of the bond between the phenyl and piperidine rings. Electrospray ionization (ESI) is a softer ionization technique that would typically show a protonated molecule [M+H]⁺ as the base peak.

Expected Mass Spectrometry Data

| Ion | Description | Expected m/z |

| [M]⁺ | Molecular Ion | ~193.13 |

| [M+H]⁺ | Protonated Molecule | ~194.14 |

Note: The fragmentation pattern would provide further structural information.

X-ray Crystallography for Solid-State Structure Determination

To perform X-ray crystallography, a single crystal of high quality is required. The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

For a piperidine derivative like this compound, X-ray crystallography would reveal:

The conformation of the piperidine ring (e.g., chair, boat, or twist-boat). Typically, piperidine rings adopt a chair conformation.

The relative stereochemistry at the C2 position of the piperidine ring.

The orientation of the 3-fluoro-4-methylphenyl substituent relative to the piperidine ring (axial or equatorial).

Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the piperidine N-H group.

A study on 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one revealed a chair conformation for the piperidine ring with the substituents in equatorial orientations. researchgate.net Similar detailed structural information would be obtainable for this compound if a suitable crystal could be grown and analyzed.

Elemental Composition Analysis (CHN)

Elemental analysis, typically for carbon (C), hydrogen (H), and nitrogen (N), is a fundamental technique used to determine the empirical formula of a pure organic compound. The experimentally determined percentages of each element are compared with the calculated theoretical values based on the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

For this compound with the molecular formula C₁₂H₁₆FN:

Molecular Weight: 193.26 g/mol

Theoretical %C: (12 * 12.011) / 193.26 = 74.58%

Theoretical %H: (16 * 1.008) / 193.26 = 8.34%

Theoretical %N: (1 * 14.007) / 193.26 = 7.25%

An experimental CHN analysis of a pure sample of the compound should yield values very close to these theoretical percentages, typically within ±0.4%. For instance, in the synthesis of novel octyl phenylcyanoacrylates, including a 3-fluoro-4-methyl substituted analog, CHN analysis was used to confirm the composition of the synthesized compounds. unisi.it

Role As Chemical Probes and Modular Scaffolds in Chemical Biology Research

Design and Synthesis of Piperidine-Based Chemical Probes

The design of chemical probes based on a piperidine (B6355638) core, such as the hypothetical "2-(3-Fluoro-4-methylphenyl)piperidine" probe, involves strategic chemical modifications to impart new functionalities. The core principle is to create molecules that can interact with specific biological targets and report back on these interactions. nih.govnih.gov

Tri-functionalized Piperidine Scaffolds for Probe Development

A key strategy in probe design is the creation of tri-functionalized scaffolds. In the context of a 2-arylpiperidine, this would involve introducing three key components:

A recognition element: This is the part of the molecule that directs it to a specific protein or class of proteins. The "this compound" moiety itself could serve as a recognition element, or it could be further modified to enhance affinity and selectivity for a target.

A reactive group (or "warhead"): This group is designed to form a covalent bond with the target protein, often at a specific amino acid residue within an active or binding site. nih.gov This allows for stable and detectable labeling of the protein.

A reporter tag: This is a group that enables visualization or enrichment of the probe-protein complex.

The synthesis of such scaffolds often requires a modular approach, where different recognition elements, reactive groups, and reporter tags can be readily combined to generate a diverse library of probes. whiterose.ac.uk This modularity is crucial for optimizing probes for specific applications.

Incorporation of Reporter Tags for Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic technique used to study enzyme function directly in complex biological systems. nih.govnih.gov ABPP relies on activity-based probes (ABPs) that typically consist of a recognition element, a reactive group, and a reporter tag. The reporter tag is essential for the detection and identification of the labeled proteins.

Commonly used reporter tags that could be incorporated into a "this compound"-based probe include:

Fluorophores: These are molecules that emit light upon excitation, allowing for the visualization of labeled proteins by fluorescence microscopy or in-gel fluorescence scanning. nih.gov

Biotin: This tag has a high affinity for streptavidin, which can be used to enrich and isolate probe-labeled proteins for subsequent identification by mass spectrometry.

"Clickable" handles: These are small, bio-inert functional groups, such as azides or alkynes, that can be attached to the probe. mdpi.com After the probe has labeled its target protein, a reporter tag with a complementary "clickable" handle can be attached via bioorthogonal chemistry. This two-step approach is advantageous as it allows for the use of bulky reporter tags that might otherwise interfere with the initial protein labeling.

The general structure of such a probe is depicted below:

| Component | Function | Example Moiety |

| Recognition Element | Binds to the target protein | This compound |

| Reactive Group | Forms a covalent bond with the target | Electrophilic "warhead" |

| Reporter Tag | Enables detection and/or enrichment | Fluorophore, Biotin, Alkyne/Azide |

Utilization of Piperidine Scaffolds for Molecular Diversification

The piperidine scaffold is an excellent starting point for molecular diversification due to the numerous positions at which chemical modifications can be introduced. For a "this compound" scaffold, diversification can be achieved by:

Modification of the piperidine ring: Introducing substituents at various positions on the piperidine ring can influence the scaffold's conformation and physicochemical properties, potentially leading to altered binding affinities and selectivities.

Modification of the phenyl ring: Altering the substitution pattern on the phenyl ring can also modulate target recognition.

Attachment of different linkers and reporter groups: A variety of linkers can be used to connect the reporter tag to the piperidine scaffold, which can affect the probe's solubility, cell permeability, and interaction with the target protein.

This ability to generate a wide range of analogues from a single core scaffold is a hallmark of diversity-oriented synthesis, a powerful strategy in chemical biology for the discovery of new probes and drug leads. whiterose.ac.uk

Applications in Interrogating Protein Activity in Complex Systems

Chemical probes based on piperidine scaffolds can be used to investigate the activity of specific proteins within their native biological environment, such as in living cells or even whole organisms. nih.gov By using an activity-based probe that targets a particular enzyme or class of enzymes, researchers can gain insights into their functional state under different physiological or pathological conditions.

For instance, a "this compound"-based probe could be designed to target a specific family of enzymes. By treating cells with this probe and then analyzing the labeled proteins, one could determine how the activity of these enzymes changes in response to a particular stimulus or in a disease state. This information is invaluable for understanding the roles of these enzymes in cellular processes and for identifying potential new drug targets. nih.gov

Development of Tools for Investigating Enzyme-Ligand Interactions

Beyond their use in ABPP, piperidine-based compounds can also be developed as tools to study the interactions between enzymes and their ligands. For example, a "this compound" derivative could be synthesized as a reversible inhibitor of a specific enzyme. By studying how this compound binds to the enzyme and competes with its natural substrate, researchers can learn about the enzyme's active site and mechanism of action.

Techniques such as X-ray crystallography or NMR spectroscopy can be used to determine the three-dimensional structure of the enzyme-inhibitor complex, providing a detailed picture of the binding interactions at the atomic level. This information is crucial for the rational design of more potent and selective inhibitors, which can be valuable as therapeutic agents or as further research tools.

Q & A

Q. Advanced Computational Approaches

- Molecular Docking : Use AutoDock or Schrödinger to simulate interactions with targets like GPCRs or ion channels, leveraging structural data from PubChem (e.g., InChI key ZKHPALXDIDQTKU-NSHDSACASA-N for related compounds) .

- QSAR Modeling : Corrogate substituent effects (e.g., fluorine’s electronegativity) with bioactivity data from analogs like 4-Fluoro-2-iodo-3-(trifluoromethyl)pyridine .

What methodologies assess the biological activity of fluorinated piperidines in neurological research?

Q. Advanced Biological Screening

- Receptor Binding Assays : Test affinity for serotonin or dopamine receptors using radioligands (e.g., H-spiperone for D2 receptors) .

- In Vitro Toxicity : Evaluate cytotoxicity in neuronal cell lines (e.g., SH-SY5Y) via MTT assays, referencing safety protocols for handling corrosive or toxic intermediates .

What safety protocols are critical when handling this compound in lab settings?

Q. Basic Safety Guidelines

- PPE : Wear nitrile gloves and goggles to prevent skin/eye contact (H314/H318 hazards) .

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas during hydrochlorination) .

- Spill Management : Neutralize acidic residues with sodium bicarbonate, as recommended for similar piperidine hydrochlorides .

How can researchers reconcile discrepancies in reported yields for piperidine derivative syntheses?

Q. Advanced Data Reconciliation

- Solvent Effects : Compare yields in polar aprotic (DMF) vs. non-polar solvents (toluene), noting that amides may enhance hydrolysis but reduce selectivity .

- Purification Techniques : Use preparative HPLC or column chromatography to isolate isomers, as seen in chiral separations of (3R,4R)-4-amino-3-fluoropiperidine derivatives .

What analytical methods ensure purity and stability of this compound during storage?

Q. Advanced Analytical Strategies

- HPLC-DAD/MS : Monitor degradation products (e.g., oxidation to 4-fluorobenzoic acid) with C18 columns and acetonitrile/water gradients .

- Stability Studies : Conduct accelerated aging under varying pH and humidity, referencing ICH guidelines for pharmaceutical intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.